Methyl 2-pyridylacetate
Description
Significance in Synthetic Organic Chemistry
Methyl 2-pyridylacetate (B8455688) is a cornerstone reagent in synthetic organic chemistry due to its role in the construction of nitrogen-containing heterocyclic compounds. acs.org These heterocyclic scaffolds, such as indolizine (B1195054) and quinolizine, are prevalent in a vast number of bioactive molecules and functional materials. acs.orgclockss.org The significance of Methyl 2-pyridylacetate lies in its ability to participate in cascade or domino reactions, where multiple chemical bonds are formed in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. acs.org
Research has demonstrated its application in the metal-free synthesis of functionalized indolizines through cascade Michael/S_N2/aromatization reactions. acs.org Furthermore, it is a key precursor for synthesizing derivatives with potential applications as photosensitizers in photodynamic therapy and as organic electroluminescent materials exhibiting fluorescence. clockss.orgmdpi.com The development of synthetic methods using this compound, such as those catalyzed by copper or iodine, allows for the introduction of diverse functional groups, which can significantly alter the properties of the resulting molecules. researchgate.netacs.orgwiley.com
Role as a Versatile Synthetic Intermediate
The versatility of this compound as a synthetic intermediate stems from the multiple reactive sites within its structure. The active methylene (B1212753) protons can be deprotonated to form a nucleophile that attacks various electrophiles. This reactivity is central to its use in a wide array of synthetic transformations.
Recent research highlights its role in copper-catalyzed α-indolmethylation with 3-indoleacetic acids, a process that generates alkylideneindolenine electrophiles. researchgate.netwiley.com It also participates in transition-metal-free domino reactions with bromonitroolefins to afford highly substituted indolizines. acs.org In addition to forming five-membered rings, this compound is used to construct six-membered heterocyclic systems. For instance, its reaction with methyl bis(methylsulfanyl)methylene-cyanoacetate under basic conditions yields quinolizine derivatives. clockss.org Researchers have also developed iodine-promoted, one-pot, three-component reactions involving this compound, methyl ketones, and sulfonyl hydrazides to synthesize sulfhydryl indolizines. acs.orgresearchgate.net
Selected Synthetic Applications of this compound
| Reaction Type | Key Reagents/Catalysts | Product Class | Source(s) |
|---|---|---|---|
| α-Indolmethylation | 3-Indoleacetic acids, Cu(OAc)₂·H₂O, MnO₂ | α-Indolmethylated 2-pyridylacetates | researchgate.netwiley.com |
| Domino Annulation | Bromonitroolefins, Base (e.g., K₂CO₃) | Functionalized Indolizines | acs.org |
| Condensation/Cyclization | Methyl bis(methylsulfanyl)methylene-cyanoacetate, K₂CO₃ | Quinolizino[3,2-a]quinolizines | clockss.org |
| Cyclization/Rethiolation | Methyl ketones, Sulfonyl hydrazides, I₂ | Substituted Indolizines | acs.orgresearchgate.net |
Overview of Research Trajectories
Current research involving this compound is focused on several key trajectories. A major trend is the development of novel, efficient, and sustainable synthetic methodologies. This includes the design of transition-metal-free reactions to construct complex heterocycles, which avoids the cost and potential toxicity of metal catalysts. acs.org There is also significant interest in employing earth-abundant and inexpensive catalysts, such as copper and iodine, to mediate unique transformations. researchgate.netacs.orgwiley.comresearchgate.net
Another prominent research direction is the application of this compound in multicomponent reactions, where three or more reactants are combined in a single step to form a complex product. acs.orgresearchgate.net This approach aligns with the principles of green chemistry by improving atom economy and reducing waste. Furthermore, research is actively exploring the synthesis of functional materials derived from this compound. This includes the creation of polycyclic quinolizine derivatives that exhibit red fluorescence in the solid state, making them candidates for organic electroluminescent (OEL) materials. clockss.org Similarly, it is used to build pyrano[4,3-b]quinolizine photosensitizers with aggregation-induced emission enhancement (AIEE) properties for potential use in cancer therapy. mdpi.com The compound's pyridine (B92270) nitrogen also allows it to act as a ligand in coordination chemistry, with studies investigating its role in palladium complexes used for the aerobic oxidation of alcohols.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-pyridin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-8(10)6-7-4-2-3-5-9-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAKNQSHWMHCEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168027 | |
| Record name | Methyl 2-pyridylacetate | |
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Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1658-42-0 | |
| Record name | 2-Pyridineacetic acid, methyl ester | |
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| Record name | Methyl 2-pyridylacetate | |
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| Record name | Methyl 2-pyridylacetate | |
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| Record name | Methyl 2-pyridylacetate | |
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Synthetic Methodologies for Methyl 2 Pyridylacetate
Established Synthetic Routes
Traditional methods for synthesizing esters like methyl 2-pyridylacetate (B8455688) are well-documented and widely practiced. These routes typically involve the direct conversion of the corresponding carboxylic acid.
The most direct and common method for preparing methyl 2-pyridylacetate is the esterification of 2-pyridylacetic acid. This transformation is typically achieved using one of two primary approaches: acid catalysis or coupling agent mediation.
Fischer-Speier Esterification: This classic method involves reacting 2-pyridylacetic acid with methanol (B129727) in the presence of a strong acid catalyst. The solution is typically saturated with a dry acid gas, such as hydrogen chloride, and allowed to react, often overnight. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. Common catalysts include sulfuric acid (H₂SO₄) and thionyl chloride (SOCl₂).
Carbodiimide-Mediated Esterification: An alternative route, particularly useful under milder conditions, employs a coupling agent like 1,3-dicyclohexylcarbodiimide (DCC). In this method, 2-pyridylacetic acid hydrochloride is mixed with the alcohol (methanol) in a solvent like pyridine (B92270). DCC is then added to activate the carboxylic acid, facilitating the ester formation. This process is effective for creating various esters, such as cyclohexylthis compound.
Table 1: Comparison of Established Esterification Methods
| Method | Reagents | Catalyst/Coupling Agent | Typical Conditions |
|---|---|---|---|
| Fischer-Speier | 2-Pyridylacetic Acid, Methanol | H₂SO₄ or dry HCl | Cooling (ice bath), then standing overnight |
Advanced and Green Synthesis Strategies
Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental considerations. This has led to the development of advanced strategies, including one-pot reactions and catalyst-free transformations, for synthesizing complex molecules from pyridylacetate precursors.
One-pot syntheses, where multiple reaction steps are performed in the same flask without isolating intermediates, are highly efficient. Functionalized derivatives of pyridylacetates are often prepared this way. A notable example is the synthesis of thiocarbamoyl derivatives. google.com
In a typical procedure, an ester such as ethyl 2-pyridylacetate is dissolved in a dry solvent like tetrahydrofuran (B95107) (THF) and cooled to a low temperature (e.g., -78°C). google.com A strong base, such as n-butyllithium or sodium amide, is added to deprotonate the α-carbon (the carbon adjacent to the ester group), creating a nucleophilic enolate. google.comgoogleapis.com This intermediate is then treated with an electrophile, for instance, an isothiocyanate, to form a new carbon-carbon or carbon-heteroatom bond. google.com The reaction mixture is stirred for a period, after which a standard aqueous workup yields the functionalized derivative. google.com This approach has been used to synthesize a variety of N-substituted 2-(pyridin-2-yl-acetyl)hydrazinecarbothioamide derivatives, which serve as precursors to heterocyclic systems like 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. mdpi.com
Table 2: Examples of One-Pot Synthesized Pyridylacetate Derivatives
| Starting Ester | Base | Electrophile | Functionalized Product Type |
|---|---|---|---|
| Ethyl 2-pyridylacetate | n-Butyllithium or Sodium Amide | Methylisothiocyanate | Ethyl 2-methylthiocarbamoyl-2-(2-pyridyl)acetate google.com |
| Iso-amyl 2-pyridylacetate | n-Butyllithium or Sodium Amide | Methylisothiocyanate | Iso-amyl 2-methylthiocarbamoyl-2-(2-pyridyl)acetate googleapis.com |
Developing reactions that proceed without a catalyst, particularly a transition-metal catalyst, is a key goal of green chemistry. Such methods can reduce costs and minimize toxic waste. A metal-free strategy has been developed for the synthesis of functionalized indolizine (B1195054) derivatives starting from this compound. acs.orgacs.org
This transformation involves a domino reaction sequence initiated by the Michael addition of this compound to a bromonitroolefin. acs.org The reaction is promoted by a simple inorganic base, such as sodium carbonate (Na₂CO₃), in a solvent like THF at elevated temperatures. acs.orgacs.org The initial Michael adduct undergoes tautomerization, followed by an intramolecular nucleophilic substitution (an Sₙ2 reaction) to form a cyclic intermediate. The final step is the elimination of the nitro group, leading to aromatization and the formation of the stable indolizine ring system. acs.org This cascade reaction provides a direct, metal-free route to complex heterocyclic structures from a simple pyridylacetate precursor. acs.orgacs.org
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2-Pyridylacetic acid |
| Methanol |
| Sulfuric acid |
| Thionyl chloride |
| Hydrogen chloride |
| 1,3-Dicyclohexylcarbodiimide (DCC) |
| 2-Pyridylacetic acid hydrochloride |
| Pyridine |
| Cyclohexylthis compound |
| Ethyl 2-pyridylacetate |
| Tetrahydrofuran (THF) |
| n-Butyllithium |
| Sodium amide |
| Isothiocyanate |
| Methylisothiocyanate |
| N-(Aryl)-2-(pyridin-2-yl-acetyl)hydrazinecarbothioamide |
| 1,2,4-triazole |
| 1,3,4-thiadiazole |
| 1,3,4-oxadiazole |
| Iso-amyl 2-pyridylacetate |
| Indolizine |
| Bromonitroolefin |
Reactivity and Transformational Chemistry of Methyl 2 Pyridylacetate
Fundamental Reactivity Patterns
Nucleophilic Reactivity at the Alpha-Carbon
The primary mode of reactivity for Methyl 2-pyridylacetate (B8455688) involves the alpha-carbon, the methylene (B1212753) group situated between the pyridine (B92270) ring and the carbonyl group. The protons on this carbon are acidic due to the electron-withdrawing effects of both the adjacent aromatic pyridine ring and the ester carbonyl group. This acidity allows for the deprotonation of the alpha-carbon by a suitable base to form a resonance-stabilized enolate anion. nih.gov
This enolate is a potent nucleophile and serves as a key intermediate in numerous carbon-carbon bond-forming reactions. The generation of this nucleophile typically requires strong, non-nucleophilic bases to ensure complete and irreversible deprotonation without competing reactions at the ester carbonyl. nih.gov Commonly used bases include lithium diisopropylamide (LDA) and sodium hydride (NaH). nih.gov Once formed, the lithium enolate of Methyl 2-pyridylacetate can be used in various synthetic applications, such as palladium-catalyzed cross-coupling reactions with halopyridines to create more complex substituted pyridylacetate derivatives. This nucleophilic character is also fundamental to its use in condensation reactions for building heterocyclic systems.
Electrophilic Reactivity of the Pyridine Ring
The pyridine ring is an electron-deficient heterocycle due to the high electronegativity of the nitrogen atom. This inherent electronic property makes the ring susceptible to nucleophilic attack rather than electrophilic substitution. researchgate.net However, the reactivity of the pyridine ring can be modulated. The nitrogen atom itself is basic and can act as a nucleophile, a property exploited in certain transformations. For instance, in decarboxylative functionalization reactions, an electrophilic reagent can initially attack the pyridine nitrogen. acs.org This interaction facilitates subsequent decarboxylation and functionalization at the alpha-carbon, demonstrating a cooperative reactivity between the ring and the side chain. acs.org
For direct electrophilic substitution on the pyridine ring, activation is often necessary. One common strategy is the formation of a pyridine-N-oxide. This modification increases the electron density of the ring, making it more amenable to attack by electrophiles and enabling substitution at the 2- and 4-positions. osi.lv
Carbon-Carbon Bond Forming Reactions
The nucleophilic nature of the alpha-carbon enolate makes this compound a valuable C2-synthon in reactions that construct larger molecular frameworks.
Condensation Reactions
Condensation reactions involving this compound are a cornerstone of its synthetic utility, providing pathways to complex heterocyclic structures.
Formation of Fused Heterocycles (e.g., Indolizines, Isothiazole (B42339) Derivatives)
This compound is a widely used precursor for the synthesis of indolizine (B1195054), a fused heterocyclic system containing a bridgehead nitrogen atom. Various strategies have been developed, often involving the reaction of the pyridylacetate with a suitable partner to construct the five-membered ring. One such method is the I2-mediated oxidative tandem cyclization, where enolizable aldehydes react with 2-pyridylacetates to produce 1,3-disubstituted indolizines in moderate to good yields. osi.lv Another approach involves a transition metal-free domino reaction with bromonitroolefins, which proceeds through a Michael addition/SN2/aromatization cascade to afford functionalized indolizines. acs.org
The reaction of this compound with sulfur-containing electrophiles has also been explored. Condensation with 3-alkylthio-1,2-dithiolium salts yields methyl 1,2-dithiol-3-ylidene-2-pyridylacetates. cdnsciencepub.com However, under the reported conditions, these products exhibit minimal sulfur-nitrogen interaction, indicating that direct cyclization to form a fused isothiazole ring system does not readily occur. cdnsciencepub.comcdnsciencepub.com
Table 1: Selected Syntheses of Fused Heterocycles from this compound
| Target Heterocycle | Reactant(s) | Key Conditions | Yield | Reference |
| 1,3-Disubstituted Indolizines | Enolizable Aldehydes | I₂ (Iodine) | Moderate to Good | osi.lv |
| Functionalized Indolizines | Bromonitroolefins | Metal-free, Domino Reaction | Up to 99% | acs.org |
| Methyl 1,2-dithiol-3-ylidene-2-pyridylacetates | 3-Alkylthio-1,2-dithiolium salts | Acetonitrile, warm | Not specified | cdnsciencepub.com |
Reactions with 1,2-Dithiolium Salts Leading to Quinolinethiones
While the reaction of this compound with some 1,2-dithiolium salts leads to simple condensation products, specific substitution patterns on the salt can trigger alternative reaction pathways. Research has shown that the reaction between this compound and 3-Methylthio-4-phenyl-1,2-dithiolium iodide proceeds in an anomalous fashion. cdnsciencepub.comgrafiati.com Instead of the expected simple condensation product, this reaction leads to the formation of a quinolizinethione derivative. cdnsciencepub.comcdnsciencepub.comgrafiati.com This transformation involves a more complex cascade of bond formations and rearrangements, highlighting the nuanced reactivity of the system and providing a synthetic route to sulfur-containing quinolizine scaffolds.
Alkylation Reactions
The acidic nature of the α-protons of this compound facilitates its enolization and subsequent alkylation at the α-carbon. This reactivity has been exploited in various synthetic strategies.
Alpha-Benzylation Studies and Selectivity
The α-benzylation of this compound is a key reaction, though it presents challenges regarding selectivity. The primary reaction aims to introduce a single benzyl (B1604629) group at the α-carbon. However, potential side reactions include double benzylation at the α-carbon and N-benzylation of the pyridine ring, leading to the formation of a quaternary pyridinium (B92312) salt. mdpi-res.com The formation of the desired mono-benzylated product can also be followed by N-alkylation if unreacted benzyl bromide is present. mdpi-res.com
One study detailed the condensation of this compound with 2-bromobutyraldehyde in the presence of 2,6-lutidine, followed by base hydrolysis, to prepare a specific acid, highlighting a controlled alkylation approach. researchgate.net
Copper-Catalyzed Alpha-Indolmethylation with 3-Indoleacetic Acids
A significant advancement in the alkylation of this compound is the copper-catalyzed α-indolmethylation using 3-indoleacetic acids. wiley.comresearchgate.net This reaction proceeds through the generation of alkylideneindolenine electrophiles via the oxidative decarboxylation of 3-indoleacetic acids. wiley.comresearchgate.netresearchgate.net The process is tolerant of various functional groups on the 3-indoleacetic acid, including halogens, methyl, methoxy, and even nitro groups. wiley.com
The reaction conditions were optimized, with Cu(OAc)₂·H₂O as the catalyst and MnO₂ as the oxidant in DMSO at 100 °C, yielding the desired product in up to 87% yield. wiley.com A gram-scale reaction was also successfully performed. wiley.com The versatility of this system extends to other activated esters and nitroalkanes. wiley.comresearchgate.net Mechanistic studies suggest that the reaction likely proceeds through an alkylideneindolenine intermediate rather than a reductive elimination pathway. wiley.com
Table 1: Scope of 3-Indoleacetic Acids in Copper-Catalyzed α-Indolmethylation of this compound wiley.com
| Entry | Substituent on Indole Ring | Product | Yield (%) |
| 1 | H | 3aa | 87 |
| 2 | 2-Me | 3ba | 79 |
| 3 | 4-Cl | 3ca | 82 |
| 4 | 4-Br | 3da | 83 |
| 5 | 5-F | 3ea | 85 |
| 6 | 5-Cl | 3fa | 86 |
| 7 | 5-Br | 3ga | 88 |
| 8 | 5-Me | 3ha | 81 |
| 9 | 5-OMe | 3ia | 75 |
| 10 | 5-OBn | 3ja | 72 |
| 11 | 5-OH | 3ka | 65 |
| 12 | 5-NO₂ | 3la | 53 |
Reaction conditions: 3-indoleacetic acid (0.3 mmol), this compound (0.5 mmol), Cu(OAc)₂·H₂O (20 mol%), MnO₂ (0.45 mmol), DMSO (2.0 mL) at 100 °C for 12 h under N₂ atmosphere. Isolated yields.
Cross-Coupling Reactions
This compound also participates in various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Metal-Catalyzed Cross-Coupling Strategies
Metal-catalyzed reactions are a cornerstone of modern organic synthesis, and this compound is a suitable substrate for such transformations. For instance, a silver-catalyzed intermolecular coupling of this compound with aromatic bromo- and iodoalkynes has been developed for the synthesis of 2,3,4-trisubstituted furans. uniovi.escsic.es This reaction, promoted by AgNO₃ in the presence of DABCO, involves an initial hydroalkylation of the haloalkyne to form a haloalkene intermediate, which then undergoes base-promoted cyclization. uniovi.escsic.es
Palladium-catalyzed α-arylation of 2-pyridylacetates with heteroaryl halides has also been reported, further expanding the scope of cross-coupling strategies for this compound. wiley.com
Transition Metal-Free Domino Michael/SN2/Aromatization Annulations
An efficient, transition-metal-free domino reaction has been developed for the synthesis of functionalized indolizines from this compound and bromonitroolefins. nih.govacs.orgresearchgate.net This cascade process involves a Michael addition, followed by an intramolecular SN2 reaction and subsequent aromatization. nih.govresearchgate.net The reaction demonstrates broad substrate scope, tolerating various substituents on the bromonitroolefin, including aryl, heteroaryl (containing sulfur and oxygen atoms), and alkyl groups, affording indolizine derivatives in moderate to excellent yields (up to 99%). nih.govacs.orgacs.org
Initial screening of bases revealed that inorganic bases like Na₂CO₃ were effective, while organic bases such as DBU, Et₃N, and DIPEA failed to promote the cascade reaction. nih.govacs.org The optimized conditions involve reacting this compound with the bromonitroolefin in the presence of Na₂CO₃ in THF at 60 °C. nih.gov The practicality of this method was demonstrated by a successful gram-scale reaction. nih.govacs.org
Table 2: Substrate Scope of Bromonitroolefins in the Domino Reaction with this compound nih.govacs.org
| Entry | R group on Bromonitroolefin | Product | Yield (%) |
| 1 | C₆H₅ | 3a | 99 |
| 2 | 4-FC₆H₄ | 3b | 95 |
| 3 | 4-ClC₆H₄ | 3c | 96 |
| 4 | 4-BrC₆H₄ | 3d | 97 |
| 5 | 4-MeC₆H₄ | 3e | 93 |
| 6 | 4-MeOC₆H₄ | 3f | 90 |
| 7 | 2-ClC₆H₄ | 3g | 85 |
| 8 | 3-ClC₆H₄ | 3h | 88 |
| 9 | 3-BrC₆H₄ | 3i | 89 |
| 10 | 4-CF₃C₆H₄ | 3j | 82 |
| 11 | 2-Naphthyl | 3k | 85 |
| 12 | 2-Thienyl | 3l | 78 |
| 13 | 2-Furyl | 3m | 87 |
| 14 | n-Bu | 3n | 79 |
Reaction conditions: this compound (0.15 mmol), bromonitroolefin (0.1 mmol), and Na₂CO₃ (1.5 equiv) in THF (1.0 mL) at 80 °C in a sealed tube for 24 h. Isolated yields.
Heteroatom Functionalization
Beyond carbon-carbon bond formation, this compound can also undergo functionalization at the α-position with heteroatoms.
Recent studies have shown that the lithium enolate of this compound can undergo decarboxylative functionalization. For instance, decarboxylative trifluoromethylthiolation has been achieved using N-(trifluoromethylthio)benzenesulfonimide as an electrophilic trifluoromethylthiolation reagent. researchgate.net This reaction provides a route to trifluoromethyl thioethers. researchgate.net The process can be performed in a one-pot fashion starting from the methyl ester, which is first saponified to the lithium pyridylacetate and then subjected to decarboxylative trifluoromethylthiolation. researchgate.net This methodology has also been extended to decarboxylative fluorination. researchgate.net
Furthermore, iodine-mediated α-amination of 2-pyridylacetates has been reported, demonstrating another avenue for heteroatom introduction. wiley.com
Decarboxylative Functionalization
Decarboxylative reactions are powerful tools in organic chemistry that involve the removal of a carboxyl or carboxylate group, often with the simultaneous formation of a new bond at the carbon atom from which the carboxyl group was lost. For this compound, this typically involves its conversion to the corresponding carboxylate salt, which then undergoes decarboxylation in the presence of an electrophile.
The synthesis of fluorinated compounds is of significant interest in medicinal and agricultural chemistry. A catalyst-free method has been developed for the decarboxylative fluorination of lithium 2-pyridylacetates. nih.govresearchgate.net This process can be integrated into a one-pot transformation starting directly from substituted this compound. nih.gov The initial step is the saponification of the methyl ester to form the intermediate lithium 2-pyridylacetate. This intermediate readily undergoes decarboxylation, which is dramatically accelerated by an electrophilic fluorinating reagent. researchgate.net
This reaction provides a direct pathway to synthesize 2-(fluoroalkyl)pyridines and has also been successfully applied to the synthesis of 2-(difluoroalkyl)pyridines. nih.govresearchgate.net The reaction of lithium (2-pyridyl)α,α-dialkylacetic acetates with Selectfluor leads to the corresponding fluorides in high yields. acs.org However, when mono-α-substituted 2-pyridylacetates are used, a mixture of mono- and difluoroalkylpyridines is typically formed, with the difluorinated product being the major component in most cases. acs.org
Table 1: Decarboxylative Fluorination of Lithium 2-Pyridylacetates
| Starting Material Type | Reagent | Product Type | Key Finding |
| Lithium (2-pyridyl)α,α-dialkylacetic acetates | Selectfluor | 2-(Fluoromethyl)pyridines | High to nearly quantitative yields are achieved. acs.org |
| Mono-α-substituted 2-pyridylacetates | Electrophilic Fluorinating Agent | Mono- and Difluoroalkylpyridines | The reaction typically yields a mixture, with the difluorinated compound predominating. acs.org |
| This compound | 1. LiOH2. Electrophilic Fluorinating Agent | 2-(Fluoroalkyl)pyridines | A one-pot procedure involving saponification followed by catalyst-free decarboxylative fluorination is effective. nih.govresearchgate.net |
The trifluoromethylthio (SCF₃) group is highly valued in drug design for its high lipophilicity and strong electron-withdrawing nature, which can enhance pharmacokinetic properties. beilstein-journals.orgnih.gov A method for the decarboxylative trifluoromethylthiolation of pyridylacetates has been developed, which parallels the fluorination reaction. beilstein-journals.orgnih.gov
The process begins with the saponification of this compound using lithium hydroxide (B78521) to generate the corresponding lithium pyridylacetate. beilstein-journals.orgnih.gov This intermediate is then treated with an electrophilic trifluoromethylthiolation reagent, such as N-(trifluoromethylthio)benzenesulfonimide, to yield the desired trifluoromethyl thioether. beilstein-journals.orgnih.gov The entire sequence, from the methyl ester to the final product, can be conveniently performed in a one-pot fashion. beilstein-journals.orgnih.gov This method effectively converts an ester group into a trifluoromethylthio group at a carbon center adjacent to the pyridine ring. nih.gov The reaction has been shown to be successful for both 2- and 4-pyridylacetates. nih.gov
Table 2: One-Pot Decarboxylative Trifluoromethylthiolation of this compound
| Step | Reagents/Conditions | Intermediate/Product | Yield |
| Saponification | This compound, Lithium hydroxide, MeOH/H₂O | Lithium 2-pyridylacetate | - |
| Trifluoromethylthiolation | N-(trifluoromethylthio)benzenesulfonimide, THF, MS 4 Å, room temp. | 2-(Trifluoromethylthio)pyridine derivative | 85% (over two steps) beilstein-journals.org |
Decarboxylative Fluorination to Fluoroalkylpyridines
Oxidative Transformations
Oxidative reactions of this compound can lead to the formation of new carbon-carbon and carbon-heteroatom bonds, as well as the cleavage of existing bonds, providing pathways to complex heterocyclic structures.
A notable transformation of 2-(pyridin-2-yl)acetate derivatives involves an iodine-promoted oxidative cross-coupling and cyclization with methyl ketones. acs.orgnih.gov This reaction is remarkable as it achieves the cleavage of multiple Csp³-H bonds and, significantly, the C-C bond within the acetate (B1210297) moiety. acs.orgnih.gov This process results in a formal [3 + 1 + 1] annulation to assemble diverse 3-(pyridin-2-yl)indolizine skeletons. acs.orgrsc.org In this elegant protocol, the pyridine derivative uniquely serves a dual role by providing two separate fragments for the construction of the final indolizine product, a departure from its typical role in forming common indolizines. acs.orgnih.gov
In certain transformations, this compound acts as a nucleophile in reactions initiated by the oxidative decarboxylation of a partner molecule. One such example is the copper-catalyzed α-indolmethylation of 2-pyridylacetates with 3-indoleacetic acids. wiley.comresearchgate.net In this pathway, the 3-indoleacetic acid first undergoes a copper-catalyzed oxidative decarboxylation to generate a reactive alkylideneindolenine electrophile. wiley.com This electrophile is then trapped by the nucleophilic α-carbon of this compound to form the α-indolmethylated product. wiley.comresearchgate.net The reaction is typically catalyzed by Cu(OAc)₂·H₂O with MnO₂ as an oxidant in a solvent like DMSO. wiley.com
Furthermore, the direct aerobic oxidation of 2-pyridylacetate has been investigated mechanistically when coordinated to a ruthenium(II) polypyridyl complex. The complex, [Ru(bpy)₂(acpy)]⁺, is unstable under aerobic conditions and undergoes oxidation to yield the coordinated α-keto-2-pyridyl-acetate. rsc.org This reaction serves as an example of C-H activation under mild conditions using molecular oxygen as the primary oxidant. The proposed mechanism involves two steps: an initial oxidation to an α-hydroxo-2-pyridyl-acetate intermediate, followed by further oxidation to the final α-keto product. rsc.org
Mechanistic Investigations and Reaction Pathway Elucidation
Mechanistic Studies of Carbon-Carbon Bond Formation
The elucidation of reaction mechanisms is fundamental to understanding and optimizing the synthesis of complex molecules. For reactions involving methyl 2-pyridylacetate (B8455688), mechanistic studies have provided valuable insights into carbon-carbon bond formation, a key process in the construction of various heterocyclic scaffolds.
Elucidation of Indolizine (B1195054) Synthesis Mechanisms
Indolizines are a class of nitrogen-containing heterocyclic compounds with significant biological and material science applications. researchgate.netresearchgate.net Methyl 2-pyridylacetate serves as a crucial starting material in several synthetic routes to indolizines, and the mechanistic pathways of these transformations have been a subject of detailed investigation. Two prominent mechanisms that have been elucidated are the cyclization-rethiolation and the Michael/SN2/Aromatization pathways.
Cyclization-Rethiolation
An efficient one-pot, three-component reaction for synthesizing sulfhydryl indolizines from methyl ketones, 2-pyridylacetate derivatives, and sulfonyl hydrazides proceeds via an in situ cyclization-rethiolation strategy. nih.gov Mechanistic studies suggest that this process involves a radical pathway for the carbon-sulfur bond formation, with an iodonium (B1229267) ion intermediate facilitating the crucial cyclization step. researchgate.net This method is notable for its excellent substrate compatibility, including with both chain and cyclic aliphatic methyl ketones. nih.gov
Michael/SN2/Aromatization
A metal-free domino reaction has been developed for the synthesis of functionalized indolizines from 2-pyridylacetates and bromonitroolefins. nih.govacs.org This cascade reaction is proposed to proceed through a Michael/SN2/aromatization pathway. nih.govacs.org The reaction initiates with a Michael addition of this compound to the bromonitroolefin, forming an initial adduct. nih.govacs.org This is followed by tautomerization and an intramolecular nucleophilic substitution (SN2) to form a cyclic intermediate. nih.govacs.org The final step involves the elimination of the nitro group, leading to the aromatization of the ring system and the formation of the indolizine product. nih.govacs.org This metal-free approach offers a significant advantage in the synthesis of these valuable compounds. nih.govacs.org
A novel radical cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives and sulfoxonium ylides provides a direct route to methylthio-substituted indolizines. rsc.org
Pathways in Condensation Reactions (e.g., Quinolinethione Formation)
While the provided search results focus heavily on indolizine synthesis, the principles of condensation reactions involving this compound can be inferred. Condensation reactions are a broad class of reactions that involve the joining of two molecules with the elimination of a small molecule, such as water. In the context of this compound, the active methylene (B1212753) group is a key site of reactivity.
Although specific mechanistic details on quinolinethione formation from this compound were not found in the provided search results, one can surmise that the reaction would likely involve the activation of the alpha-carbon of this compound, followed by a series of condensation and cyclization steps with a suitable sulfur-containing reagent.
Mechanism of Alpha-Alkylation Reactions and By-product Formation
The alpha-alkylation of 2-pyridylacetates is a crucial C-C bond-forming reaction for creating functionalized pyridine (B92270) derivatives. A copper-catalyzed method for the α-indolmethylation of 2-pyridylacetates with 3-indoleacetic acids has been developed. wiley.com
A plausible mechanism for this reaction involves the initial formation of a Cu(II) carboxylate intermediate from 3-indoleacetic acid and the copper catalyst. wiley.com This intermediate undergoes decarboxylation to form an organocopper intermediate, which is then oxidized to a Cu(III) species. wiley.com From this point, two pathways are possible:
Path a (More Likely): An alkylideneindolenine intermediate is formed, which then undergoes a Michael addition with 2-pyridylacetate to yield the final product. wiley.com
Path b: The Cu(III) intermediate combines with 2-pyridylacetate, followed by reductive elimination to give the product. wiley.com
Kinetic isotope effect experiments suggest that the C-H bond breaking of the 2-pyridylacetate is not the rate-limiting step, lending more support to the alkylideneindolenine pathway (Path a). wiley.com
Regarding by-product formation, while not extensively detailed in the provided results, it is a common consideration in alkylation reactions. Potential side reactions could include over-alkylation, where more than one alkyl group is added to the alpha-carbon, or side reactions involving the pyridine ring itself, depending on the reaction conditions and the reactivity of the electrophile.
Mechanisms of Decarboxylative Processes
Decarboxylative reactions, where a carboxyl group is removed and replaced with another functional group, represent a powerful synthetic strategy. This compound, or more accurately its corresponding carboxylic acid, is a key substrate in several important decarboxylative transformations.
Detailed Mechanisms of Decarboxylative Fluorination
The decarboxylative fluorination of 2-pyridylacetic acids provides a direct route to valuable fluoromethylpyridines. beilstein-journals.org This reaction can be performed in a one-pot synthesis starting from methyl 2-pyridylacetates, which are first saponified to the corresponding lithium pyridylacetates. beilstein-journals.org
The proposed mechanism for the decarboxylative fluorination of 2-pyridylacetic acids involves the initial fluorination of the pyridine nitrogen atom by an electrophilic fluorinating agent, such as Selectfluor. nih.govacs.org The formation of this N-fluoropyridinium species is crucial as it facilitates the subsequent decarboxylation to generate an intermediate. nih.govacs.org This intermediate then undergoes a rearrangement to yield the final fluorinated product. nih.govacs.org This catalyst-free method is also applicable to the synthesis of 2-(difluoroalkyl)pyridines. researchgate.net
| Starting Material | Reagent | Key Intermediate | Product |
| 2-Pyridylacetic acid | Electrophilic Fluorinating Agent (e.g., Selectfluor) | N-fluoropyridinium species | Fluoroalkyl pyridine |
Mechanistic Insights into Decarboxylative Trifluoromethylthiolation
Similar to decarboxylative fluorination, the decarboxylative trifluoromethylthiolation of lithium pyridylacetates is a valuable transformation for introducing the trifluoromethylthio (SCF3) group. beilstein-journals.orgnih.gov This reaction can also be carried out in a one-pot fashion starting from the corresponding methyl esters. beilstein-journals.orgnih.gov
The proposed mechanism for this reaction is analogous to that of decarboxylative fluorination. beilstein-journals.org An electrophilic sulfur atom from the trifluoromethylthiolating reagent, such as N-(trifluoromethylthio)benzenesulfonimide, approaches the nitrogen atom of the pyridine ring. beilstein-journals.orgnih.gov This interaction promotes decarboxylation through the formation of an N-trifluoromethylthio-2-alkylidene-1,2-dihydropyridine intermediate, which then isomerizes to the final trifluoromethylthiolated product. beilstein-journals.orgnih.gov This method has also been successfully applied to methyl 4-pyridylacetate. beilstein-journals.org The reaction is believed to proceed via an N-trifluoromethylthio-4-alkylidene-1,4-dihydropyridine intermediate in this case. beilstein-journals.org
| Starting Material | Reagent | Key Intermediate | Product |
| Lithium 2-pyridylacetate | N-(Trifluoromethylthio)benzenesulfonimide | N-trifluoromethylthio-2-alkylidene-1,2-dihydropyridine | 2-(Trifluoromethylthioalkyl)pyridine |
| Methyl 4-pyridylacetate | N-(Trifluoromethylthio)benzenesulfonimide | N-trifluoromethylthio-4-alkylidene-1,4-dihydropyridine | 4-(Trifluoromethylthioalkyl)pyridine |
Mechanistic Aspects in Catalytic Cycles
This compound functions as a versatile ligand in metal catalysis, primarily acting as a bidentate, monoanionic N-O ligand. csic.esrsc.org Its ability to form stable chelate complexes with transition metals like palladium is crucial for its role in catalytic processes such as the aerobic oxidation of alcohols. csic.esrsc.org In these reactions, the pyridine nitrogen and one of the carboxylate oxygens coordinate to the metal center, creating a stable complex that facilitates the catalytic cycle. csic.es
Well-defined neophylpalladium complexes of the type [Pd(CH₂CMe₂Ph)(N-O)(L)], where N-O represents the 2-pyridylacetate ligand and L is a monodentate ligand like pyridine, have been synthesized and studied for their catalytic activity. csic.esrsc.org The formation of these complexes involves the reaction of a palladium precursor with the 2-pyridylacetic acid, leading to a structure where the 2-pyridylacetate acts as a bidentate ligand. csic.es This coordination mode creates a specific steric and electronic environment around the metal center, which is essential for the subsequent steps in the catalytic cycle. csic.es
The structure of the bidentate N-O chelate, including the size of the chelate ring formed by the 2-pyridylacetate, influences the catalytic performance of the resulting complex. csic.esrsc.org For instance, in palladium-catalyzed alcohol oxidation, the 2-pyridylacetate ligand helps to stabilize the palladium center throughout the various oxidation states involved in the cycle. csic.es It is thought to play a role similar to an internal base, which is necessary for creating the appropriate environment for key steps like β-hydrogen elimination. csic.es The strong coordination of the pyridine moiety can, however, also present challenges in certain transition-metal-catalyzed reactions by rendering the metal center less reactive. wiley.com
The electronic properties of the complex are also significantly affected by the 2-pyridylacetate ligand. The pyridine ring can participate in the delocalization of electron density, thereby influencing the reactivity of the metal center. rsc.org Studies on related pyridine-carboxylate ligands have shown that the bond lengths between the palladium and the nitrogen atom are indicative of the electronic interactions within the complex. csic.es For example, the Pd-N1 bond length in a related picolinate (B1231196) complex was found to be shorter than in analogous phosphine-stabilized complexes, suggesting a strong interaction. csic.es
Table 1: Comparison of Catalytic Performance of Palladium Complexes with Different Pyridine-Carboxylate Ligands in the Oxidation of 1-Phenylethanol
| Catalyst Precursor (N-O Ligand) | Monodentate Ligand (L) | Reaction Time (h) | Conversion (%) |
| Picolinate | Pyridine | 3 | >98 |
| 6-Methylpyridine-2-carboxylate | Pyridine | 24 | 20 |
| 2-Pyridylacetate | Pyridine | 24 | 35 |
| Quinoline-2-carboxylate | Pyridine | 24 | 15 |
| Pyridine-2-sulfonate | Pyridine | 24 | 10 |
This table is generated based on data reported in studies on neophylpalladium complexes for the aerobic oxidation of 1-phenylethanol. csic.es
The mechanism of aerobic alcohol oxidation catalyzed by palladium complexes involving pyridine-containing ligands like this compound has been a subject of detailed investigation. csic.esnih.gov A generally accepted pathway involves several key steps where the ligand plays a crucial role. csic.es
The catalytic cycle is initiated by the formation of a palladium-alkoxide intermediate. csic.es This species is generated when the alcohol substrate reacts with the palladium(II) catalyst precursor. csic.es The 2-pyridylacetate ligand, acting as an internal base, is thought to facilitate the deprotonation of the alcohol, leading to the formation of the alkoxide complex. csic.es
A critical step in the oxidation process is the β-hydrogen elimination from the palladium-alkoxide intermediate. csic.esnih.gov This step results in the formation of the oxidized product (an aldehyde or a ketone) and a palladium-hydride species. csic.es For this elimination to occur efficiently, a vacant coordination site cis to the alkoxide group is required. csic.es The bidentate coordination of the 2-pyridylacetate ligand helps to create and maintain this necessary geometry around the palladium center. csic.es
The resulting palladium-hydride species must then be reoxidized to regenerate the active palladium(II) catalyst for the cycle to continue. This part of the mechanism can proceed through different pathways. One proposed pathway involves the reaction of the palladium-hydride with molecular oxygen. csic.esresearchgate.net This can lead to the formation of a palladium hydroperoxide, which can then react further to regenerate the Pd(II) species. csic.es Another pathway involves the reductive elimination of an acid from the hydride species, leading to a palladium(0) intermediate, which is then reoxidized by O₂. csic.es
Kinetic studies on related Pd(OAc)₂/pyridine systems have shown that the turnover-limiting step can be the oxidation of the substrate by palladium(II). nih.gov This process includes the formation of the palladium-alkoxide, dissociation of a pyridine ligand to create a three-coordinate intermediate, and the subsequent irreversible β-hydride elimination. nih.gov While pyridine itself can inhibit the alcohol oxidation step, its presence is crucial for promoting the aerobic reoxidation of the resulting palladium(0). nih.gov The chelated structure provided by this compound can be seen as a way to modulate these opposing effects, providing both a basic site and a stable coordination environment. csic.es
Table 2: Proposed Mechanistic Steps in Palladium-Catalyzed Aerobic Alcohol Oxidation
| Step | Description | Key Intermediates | Role of 2-Pyridylacetate Ligand |
| 1 | Formation of Alkoxide Intermediate | Palladium-alkoxide complex | Acts as an internal base to facilitate alcohol deprotonation. csic.es |
| 2 | β-Hydride Elimination | Palladium-hydride species, Aldehyde/Ketone | Stabilizes the complex and provides the necessary geometry for elimination. csic.es |
| 3 | Catalyst Regeneration | Palladium(0), Palladium hydroperoxide | Stabilizes the palladium center during the redox process. csic.es |
This table outlines the general mechanistic pathway for aerobic alcohol oxidation catalyzed by palladium complexes with N-O ligands. csic.esnih.gov
Applications in Complex Molecule Synthesis and Medicinal Chemistry Research
Building Block for Pharmaceutical and Agrochemical Synthesis
Methyl 2-pyridylacetate (B8455688) is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. ontosight.ai Its derivatives are integral to the development of new drugs and crop protection agents. lookchem.comlookchem.com The compound's structure allows for various chemical transformations, making it a versatile starting material for creating functionalized derivatives with potential biological activity. ontosight.ai For instance, substituted versions of Methyl 2-pyridylacetate, such as Methyl 2-(5-bromopyridin-2-yl)acetate and Methyl 2-(2-bromopyridin-4-yl)acetate, are key intermediates in the synthesis of novel pharmaceuticals and agrochemicals, including pesticides. lookchem.comlookchem.com
The ester group in this compound can undergo hydrolysis to form the corresponding carboxylic acid, which can then be further modified. Additionally, the pyridine (B92270) ring's nitrogen atom imparts basicity and allows for reactions like N-alkylation and N-acylation. ontosight.ai These reactions enable the introduction of various functional groups, leading to the synthesis of a diverse range of compounds with potential therapeutic applications. For example, derivatives of pyridin-2-yl acetate (B1210297) have shown promise for their antifibrotic activity.
Precursor for Pyridine-Based Ligands in Metal Catalysis
The pyridine moiety within this compound makes it an excellent precursor for the synthesis of pyridine-based ligands. ontosight.ai These ligands are crucial components in metal catalysis, a field that relies on metal complexes to accelerate chemical reactions. The nitrogen atom of the pyridine ring can coordinate with metal centers, influencing the catalyst's reactivity and selectivity. This property is fundamental in designing catalysts for a wide range of organic transformations.
Synthesis of Biologically Active Scaffolds
The true versatility of this compound shines in its application as a starting material for constructing various biologically active scaffolds. These molecular frameworks form the core of many therapeutic agents and are the subject of intensive research in medicinal chemistry.
Indolizine (B1195054) Derivatives with Potential Biological Activities (e.g., Antiproliferative)
Indolizine, a fused heterocyclic system, is a prominent scaffold found in numerous compounds with significant biological properties, including anticancer and anti-inflammatory activities. acs.org this compound is a key reactant in several synthetic routes to functionalized indolizines. acs.orgchim.it
One notable method involves a transition-metal-free domino reaction of 2-pyridylacetates with bromonitroolefins, which proceeds via a Michael addition, intramolecular nucleophilic substitution, and aromatization sequence to afford indolizine derivatives in moderate to excellent yields. acs.orgacs.org This approach has proven effective with a wide range of substrates, including those with heteroaryl groups and alkyl chains. acs.org Another strategy utilizes an iodine-promoted three-component reaction between methyl ketones, 2-pyridylacetate derivatives, and sulfonyl hydrazides to produce sulfhydryl indolizines. nih.gov
Research has demonstrated the antiproliferative activity of certain indolizine derivatives. For example, some indolizine derivatives incorporating a cyclopropylcarbonyl group have shown potent activity against the Hep-G2 human hepatocellular liver carcinoma cell line. nih.gov Furthermore, a biological evaluation of indolizine derivatives synthesized from 3-indoleacetic acids and 2-pyridylacetates revealed that several products exhibited antiproliferative activity against various cancer cell lines. researchgate.netresearchgate.net
Table 1: Synthesis of Indolizine Derivatives from this compound
| Reaction Type | Reactants | Catalyst/Promoter | Product | Biological Activity | Reference |
|---|---|---|---|---|---|
| Domino Michael/SN2/Aromatization | This compound, Bromonitroolefins | Inorganic Base (e.g., Na2CO3) | Functionalized Indolizines | Anticancer | acs.orgacs.org |
| Three-component reaction | Methyl ketones, 2-pyridylacetate derivatives, Sulfonyl hydrazides | Iodine | Sulfhydryl Indolizines | Not specified | nih.gov |
| Cycloaddition | N-ylide (from pyridinium (B92312) salt), Electron deficient alkene | - | Indolizine derivatives with cyclopropylcarbonyl group | Antiproliferative (Hep-G2 cells) | nih.gov |
| Oxidative Decarboxylation | 3-Indoleacetic acids, 2-pyridylacetate derivatives | Copper acetate | Indolizine derivatives | Antiproliferative | researchgate.netresearchgate.net |
Pyridine Derivatives with Specific Pharmacological Profiles
The pyridine ring is a ubiquitous feature in a vast number of pharmaceuticals and natural products. researchgate.net The ability to modify the substitution pattern of the pyridine ring allows for the fine-tuning of a compound's biological activity. researchgate.net this compound and its derivatives serve as valuable starting materials for the synthesis of novel pyridine-based compounds with diverse pharmacological profiles. ontosight.ai
For instance, the synthesis of quinolizone derivatives has been achieved through the cyclocondensation of ethyl or this compound with diethyl ethoxymethylenemalonate. core.ac.uk Furthermore, a one-pot transformation of substituted this compound can lead to 2-(fluoroalkyl)pyridines through a decarboxylative fluorination process, highlighting a method to introduce fluorine, a common element in pharmaceuticals. nih.govresearchgate.net The synthesis of various pyridine derivatives is an active area of research aimed at discovering new therapeutic agents. researchgate.net
Synthesis of Thiourea, Triazole, Thiadiazole, and Oxadiazole Derivatives
This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds containing sulfur and nitrogen, such as thioureas, triazoles, thiadiazoles, and oxadiazoles. These heterocyclic systems are known to exhibit a wide range of biological activities. mdpi.comnih.gov
A common synthetic strategy involves the initial conversion of ethyl 2-(2-pyridylacetate) to 2-(pyridin-2-yl)acetohydrazide (B1337851). mdpi.com This hydrazide can then react with various isothiocyanates to form thiosemicarbazide (B42300) derivatives. mdpi.com These thiosemicarbazides serve as crucial intermediates for the synthesis of other heterocyclic rings.
1,2,4-Triazoles: Cyclization of the thiosemicarbazide derivatives in a basic medium, such as a sodium hydroxide (B78521) solution, yields 4-substituted-5-(pyridin-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. mdpi.com
1,3,4-Thiadiazoles: In contrast, cyclization under acidic conditions, using concentrated sulfuric acid, leads to the formation of N-substituted-5-(pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amines. mdpi.comresearchgate.net
1,3,4-Oxadiazoles: These can be synthesized from the same thiosemicarbazide precursors through a desulfurization/cyclization reaction, often employing reagents like mercuric chloride. nih.gov Another route involves the reaction of 2-(pyridin-2-yl)acetohydrazide with carbon disulfide in the presence of potassium hydroxide to form a potassium dithiocarbazate salt, which upon treatment with hydrazine (B178648) hydrate, can lead to the formation of 4-amino-5-(pyridin-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. mdpi.com
These synthetic pathways have enabled the creation of a large number of novel heterocyclic derivatives of ethyl 2-(2-pyridylacetate) for biological evaluation. mdpi.comnih.gov
Table 2: Synthesis of Heterocyclic Derivatives from Ethyl 2-(2-pyridylacetate)
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| 2-(Pyridin-2-yl)acetohydrazide | Aryl isothiocyanate | N-(Phenylsubstituted)-2-(pyridin-2-yl-acetyl)hydrazinecarbothioamide (Thiosemicarbazide) | mdpi.com |
| Thiosemicarbazide derivative | 2% NaOH | 4-Substituted-5-(pyridin-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | mdpi.com |
| Thiosemicarbazide derivative | conc. H2SO4 | N-Substituted-5-(pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amine | mdpi.comresearchgate.net |
| Thiosemicarbazide derivative | HgCl2 | 2-Arylamino-5-(pyridin-2-ylmethyl)-1,3,4-oxadiazole | nih.gov |
Utility in Heterocyclic Compound Research
The importance of this compound extends beyond the specific examples mentioned above, playing a broader role in the exploration of new heterocyclic compounds. Its reactive methylene (B1212753) group and the versatile pyridine ring make it a valuable tool for synthetic chemists. For instance, it can be used in copper-catalyzed oxidative [3+2] annulation reactions with maleimides to create complex heterocyclic structures like 1H-Pyrrolo[3,4-b]indolizine-1,3-diones. The ongoing research into the reactions and applications of this compound continues to expand the library of accessible heterocyclic compounds, paving the way for the discovery of new materials and medicines.
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a molecular-level understanding of the intrinsic properties of Methyl 2-pyridylacetate (B8455688).
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of molecules. It has been widely applied to study pyridine (B92270) derivatives, including those related to Methyl 2-pyridylacetate. DFT calculations are instrumental in optimizing molecular geometries, calculating electronic energies, and analyzing various molecular properties that govern reactivity.
For instance, DFT studies on pyridine derivatives, often employing the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), have been used to perform Frontier Molecular Orbital (FMO) analysis, map Molecular Electrostatic Potential (MEP), and conduct Natural Bond Orbital (NBO) analysis. researchgate.net These calculations help in understanding intramolecular charge transfer processes and identifying the most reactive sites within the molecule. researchgate.net In the context of reactions involving 2-pyridylacetate derivatives, DFT calculations have been crucial in supporting proposed mechanisms, such as in dearomative annulation reactions where the enol form of the ester is a key intermediate. acs.orgresearchgate.net Theoretical studies on ruthenium(II) complexes containing a this compound ligand have also utilized DFT to analyze the electronic structure, showing that the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the terpyridine ligand, which has implications for the complex's electrochemical behavior. ufu.br
| Method/Functional | Basis Set | Typical Application | Reference |
|---|---|---|---|
| B3LYP | 6-31G(d,p) | FMO analysis, MEP mapping, reaction pathway description. | researchgate.net |
| B3LYP | 6-311++G(d,p) | Optimization of reaction pathways, transition state analysis, solvent effects. | vulcanchem.com |
| B3LYP | 6-311G(d,p) | Energetic preference of diastereomers. | researchgate.net |
Computational methods are powerful tools for predicting the stereochemical outcome and relative reactivity of chemical reactions. For reactions involving chiral centers or the formation of diastereomers, DFT calculations can determine the energies of different transition states, thereby predicting the major product.
In studies of reactions involving derivatives of this compound, quantum chemical calculations (B3LYP/6-311G(d,p)) have successfully predicted the energetic preference for certain diastereomers of pyrido[2,1-b] acs.orgvulcanchem.comoxazines by as much as 2.9 kcal/mol. researchgate.net The principles of using computational models to predict stereoselectivity are well-established, providing mechanistic insight that can guide the rational design of asymmetric catalysts. rsc.org
Reactivity, particularly the nucleophilicity of the pyridine nitrogen or the enolate carbon, can also be quantified. DFT has been used to establish theoretical nucleophilicity scales for various substituted pyridines. ias.ac.in These scales correlate computed electronic properties, such as orbital energies, with experimentally observed reaction rates, allowing for the prediction of reactivity for new or unstudied pyridine derivatives. ias.ac.in For example, computational modeling of the α-benzylation of this compound helps to understand the competition between C-alkylation and the undesired N-alkylation of the pyridine ring, which leads to quaternary pyridinium (B92312) salts. mdpi-res.com
Density Functional Theory (DFT) Applications
Modeling Reaction Pathways and Intermediates
DFT calculations are frequently employed to map out the entire energy profile of a reaction, including reactants, transition states, intermediates, and products. This modeling provides a detailed, step-by-step picture of the reaction mechanism.
Several complex reactions involving this compound derivatives have been elucidated with the aid of computational modeling. For example, the mechanism of the dearomative annulation of 2-pyridylacetates with nitroenynes was proposed to proceed via a Michael addition of the deprotonated ester, followed by an aza-Michael cyclization. acs.org DFT calculations can be used to locate the transition states for each step and confirm that the proposed pathway is energetically feasible.
Another key insight from computational studies is the importance of the enol or enolate form of this compound in its reactions. Calculations have shown that the existence of 2-pyridylacetate derivatives in their complete enol forms is critical for the success of certain intramolecular dearomative annulation reactions. acs.orgresearchgate.net Similarly, in the synthesis of ethyl 2-(N-hydroxyimino)-2-(pyridin-2-yl)acetate, a derivative of this compound, DFT studies revealed a stepwise mechanism with a calculated activation free energy (ΔG‡) of 24.3 kcal/mol for the dehydration step. vulcanchem.com
| Reaction Type | Modeled Aspect | Computational Finding | Reference |
|---|---|---|---|
| Dearomative Annulation | Reaction Intermediate | Deprotonated ester adds to nitroenyne via Michael addition. | acs.org |
| Dearomative Annulation | Reactant State | Complete enol form of the ester is key to reactivity. | acs.orgresearchgate.net |
| Oxime Formation | Activation Energy | Calculated ΔG‡ of 24.3 kcal/mol for the dehydration step. | vulcanchem.com |
Structure-Reactivity Relationships from Computational Models
By correlating computed electronic and structural properties with observed chemical behavior, computational models can establish clear structure-reactivity relationships. These relationships are vital for understanding how modifications to a molecule's structure will influence its reactivity, allowing for the rational design of new compounds and catalysts.
For this compound, a fundamental structure-reactivity relationship involves the interplay between the pyridine ring and the acetate (B1210297) side chain. FMO analysis derived from DFT calculations can quantify how substituents on the pyridine ring influence the energy of the HOMO (Highest Occupied Molecular Orbital) and LUMO, which in turn dictates the molecule's nucleophilic and electrophilic character. researchgate.net Studies on substituted pyridines have shown a clear correlation between the electronic properties of the substituent and the nucleophilicity of the pyridine nitrogen. ias.ac.in
Computational models have also explained the success of certain synthetic strategies. The observation that hexafluoroisopropanol (HFIP) promotes the dearomative annulation of 2-pyridylacetate derivatives is supported by calculations showing that this solvent facilitates the formation of the crucial enol intermediate. acs.orgresearchgate.net Furthermore, structure-activity relationship (SAR) studies, which are fundamental in drug discovery, are increasingly supported by computational methods. For derivatives of this compound, molecular modeling can help build pharmacophore models that correlate specific structural features with biological activity. mdpi.comresearchgate.net
Advanced Spectroscopic and Analytical Characterization in Research Contexts
Elucidation of Product Structures
The definitive characterization of reaction products is a cornerstone of synthetic chemistry. When Methyl 2-pyridylacetate (B8455688) is used as a starting material, a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, is employed to rigorously establish the structure of the resulting compounds.
In one example, Methyl 2-pyridylacetate was reacted with a pyrone derivative in the presence of potassium carbonate to synthesize a novel, fluorescent pyrano[4,3-b]quinolizine compound. mdpi.com The structural confirmation of the product, methyl 1,11-dioxo-3-phenyl-1H,11H-pyrano[4,3-b]quinolizine-5-carboxylate, relied on a comprehensive analysis of its spectroscopic data. mdpi.com High-Resolution Mass Spectrometry (HRMS) confirmed the molecular formula C₂₀H₁₃NO₅ by providing an exact mass that matched the calculated value. mdpi.com Furthermore, ¹H and ¹³C NMR spectroscopy provided detailed information about the connectivity of atoms within the molecule, accounting for every proton and carbon atom in the final structure. mdpi.com
Similarly, when this compound is used as a precursor for more complex heterocyclic systems, such as thioureas and 1,2,4-triazoles, detailed spectroscopic analysis is essential. For instance, the synthesis of 2-(pyridin-2-ylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide from a derivative of this compound was confirmed by extensive NMR and mass spectrometry data. mdpi.com The ¹H-NMR spectrum revealed characteristic signals for the methylene (B1212753) bridge and the aromatic protons, while the ¹³C-NMR spectrum accounted for all carbon environments, including the trifluoromethyl group. mdpi.com The identity was further substantiated by Electrospray Ionization Mass Spectrometry (ESI-MS). mdpi.com
Table 1: Spectroscopic Data for the Characterization of Methyl 1,11-dioxo-3-phenyl-1H,11H-pyrano[4,3-b]quinolizine-5-carboxylate mdpi.com
| Technique | Data | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 9.39 (d, J = 5.8 Hz, 1H), 8.09 (d, J = 8.8 Hz, 1H), 7.91 (m, 2H), 7.74 (m, 1H), 7.48 (m, 3H), 7.24 (m, 1H), 7.21 (s, 1H), 4.08 (s, 3H) | Confirms the presence and chemical environment of all non-exchangeable protons, including those on the pyridine (B92270) and phenyl rings, and the methyl ester group. |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 175.1, 166.3, 159.6, 158.6, 154.9, 146.3, 145.7, 136.5, 131.4, 131.3, 130.1, 128.9, 126.2, 123.7, 116.2, 101.2, 97.9, 96.7, 52.6 | Identifies all unique carbon atoms in the molecule, including the carbonyls of the ester and pyrone rings, and the carbons of the aromatic systems. |
| HRMS (ESI, m/z) | Calculated for C₂₀H₁₃NO₅ [M]⁺: 347.0794; Found: 347.0793 | Provides the exact mass of the molecule, confirming the elemental composition and molecular formula. |
Monitoring Reaction Progress in Mechanistic Studies
Understanding the kinetics and mechanism of a reaction often requires observing the concentration of reactants, products, and intermediates as the reaction progresses. In-situ analytical methods, which analyze the reaction mixture directly in real-time, are invaluable for this purpose. spectroscopyonline.com
A detailed mechanistic study involving this compound utilized in-situ ¹H NMR spectroscopy to follow the conversion of the starting material to its product. rsc.org In this research, this compound was deprotonated with potassium tert-butoxide (KOtBu) and then reacted with nitrous oxide (N₂O) to form potassium chemicalbook.comnih.govresearchgate.nettriazolo[1,5-a]pyridine-3-carboxylate. rsc.org The reaction was conducted in a J-Young NMR tube, allowing spectra to be recorded at various time points without disturbing the system. rsc.org The ¹H NMR spectra clearly showed the disappearance of the signals corresponding to the metalated this compound and the concurrent appearance of new signals for the triazolopyridine product. This time-resolved data indicated that the deprotonation step was quantitative and that the subsequent cyclization reaction was nearly complete after 2.5 hours at 50 °C. rsc.org Such monitoring provides direct evidence of the reaction rate and can reveal the presence of any short-lived species. spectroscopyonline.comrsc.org
Table 2: Example of Reaction Monitoring via In-Situ ¹H NMR rsc.org
| Parameter | Description |
| Reaction | Conversion of metalated this compound to Potassium chemicalbook.comnih.govresearchgate.nettriazolo[1,5-a]pyridine-3-carboxylate |
| Reactants | This compound, Potassium tert-butoxide (KOtBu), 18-crown-6, Nitrous Oxide (N₂O) |
| Solvent | d6-DMSO |
| Technique | In-situ ¹H NMR Spectroscopy |
| Observation | Time-dependent spectra showed the quantitative conversion of the starting material into the product. |
| Finding | The reaction was observed to be nearly complete within 2.5 hours under the specified conditions. |
Characterization of Intermediates in Complex Reactions
Many chemical transformations, especially cascade or domino reactions, proceed through a series of transient intermediates. While these species are often too unstable to be isolated, their existence can be inferred through mechanistic experiments, and in some cases, they can be spectroscopically characterized. The study of intermediates is crucial for a complete understanding of a reaction's pathway.
In the synthesis of functionalized indolizines, this compound participates in a transition-metal-free domino reaction with bromonitroolefins. acs.orgacs.org Mechanistic proposals for this reaction are based on the formation of several key intermediates. The reaction is believed to initiate with a Michael addition of the enolate of this compound to the bromonitroolefin, forming a Michael adduct intermediate (A). This is followed by tautomerization to a second intermediate (B). An intramolecular nucleophilic substitution then occurs to form a cyclized intermediate (C), which subsequently eliminates a nitro group to yield the final aromatic indolizine (B1195054) product. acs.orgacs.org
Another example is the copper-catalyzed α-indolmethylation of 2-pyridylacetates with 3-indoleacetic acids. wiley.com A plausible mechanism involves the formation of an initial copper(II) carboxylate intermediate (A) from the reaction of 3-indoleacetic acid with the copper catalyst. Decarboxylation leads to an organocopper intermediate (B), which is oxidized to a Cu(III) intermediate (C). This species is proposed to generate a critical alkylideneindolenine intermediate (D), which then undergoes a Michael addition with this compound to form the product. wiley.com The essential role of the N-H bond in the indoleacetic acid, confirmed by control experiments, supports the proposed pathway involving these specific intermediates. wiley.com
Furthermore, in the decarboxylative trifluoromethylthiolation of pyridylacetates, the reaction is thought to proceed via an N-trifluoromethylthio-2-alkylidene-1,2-dihydropyridine intermediate. nih.govbeilstein-journals.org This proposed transient species forms after an electrophilic sulfur atom attacks the pyridine nitrogen, promoting decarboxylation, and subsequently isomerizes to the final product. nih.govbeilstein-journals.org
Table 3: Proposed Intermediates in Reactions of this compound
| Reaction Type | Proposed Intermediate(s) | Role & Evidence | Source(s) |
| Indolizine Synthesis | Michael adduct (A), Tautomer (B), Cyclized adduct (C) | Key species in a proposed cascade of Michael addition, tautomerization, intramolecular substitution, and aromatization. | acs.org, acs.org |
| α-Indolmethylation | Organocopper species (B, C), Alkylideneindolenine (D) | Formed sequentially through decarboxylation, oxidation, and elimination; the alkylideneindolenine acts as the key electrophile. Control experiments support the pathway. | wiley.com |
| Decarboxylative Trifluoromethylthiolation | N-trifluoromethylthio-2-alkylidene-1,2-dihydropyridine | Formed via electrophilic attack on the pyridine nitrogen, facilitating decarboxylation before isomerizing to the stable product. | nih.gov, beilstein-journals.org |
Future Directions and Emerging Research Areas
Development of Novel Synthetic Transformations
The core structure of methyl 2-pyridylacetate (B8455688) continues to be a fertile ground for the discovery of new chemical reactions. Research is moving beyond classical applications and exploring innovative ways to functionalize this scaffold, particularly at the α-carbon position.
A significant recent development is the copper-catalyzed α-indolmethylation of 2-pyridylacetates using 3-indoleacetic acids. researchgate.netwiley.com This method proceeds through the generation of alkylideneindolenine electrophiles via oxidative decarboxylation. researchgate.net The reaction demonstrates considerable versatility and has been extended to other activated esters and nitroalkanes. researchgate.net Key conditions for this transformation involve using copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O) as the catalyst with an oxidant like manganese dioxide (MnO₂) in a polar aprotic solvent such as DMSO at elevated temperatures. researchgate.netwiley.com
Another innovative transformation is the decarboxylative trifluoromethylthiolation. beilstein-journals.org This process allows for the direct conversion of the ester group in methyl 2-pyridylacetate into a trifluoromethylthio group (SCF₃), a substituent of high interest in medicinal chemistry for its ability to enhance lipophilicity and metabolic stability. beilstein-journals.org The method involves a one-pot procedure where the methyl ester is first saponified to its lithium salt, which then undergoes decarboxylative trifluoromethylthiolation upon treatment with an electrophilic reagent like N-(trifluoromethylthio)benzenesulfonimide. beilstein-journals.org
Furthermore, an iodine-promoted oxidative cross-coupling and cyclization reaction has been developed to synthesize 3-(pyridin-2-yl)indolizine skeletons from 2-(pyridin-2-yl)acetate derivatives and methyl ketones. acs.org This complex transformation involves the cleavage of multiple Csp³–H bonds and a C–C bond in what is described as a formal [3 + 1 + 1] annulation, where the pyridylacetate derivative provides two separate fragments for the final indolizine (B1195054) structure. acs.org The utility of the pyridylacetate scaffold is also shown in its conversion to various heterocyclic systems like 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles through multi-step syntheses. researchgate.net
| Transformation | Key Reagents & Catalysts | Product Type | Significance | Reference |
|---|---|---|---|---|
| α-Indolmethylation | 3-Indoleacetic acids, Cu(OAc)₂·H₂O, MnO₂ | α-Indolyl-2-pyridylacetates | Novel C-C bond formation; generates medicinally relevant scaffolds. | researchgate.netwiley.com |
| Decarboxylative Trifluoromethylthiolation | 1. LiOH (saponification) 2. N-(trifluoromethylthio)benzenesulfonimide | Pyridyl-trifluoromethyl thioethers | Direct installation of the valuable SCF₃ group. | beilstein-journals.org |
| Oxidative Cyclization | Methyl ketones, I₂ | 3-(Pyridin-2-yl)indolizines | Complex annulation via multiple C-H and C-C bond cleavages. | acs.org |
| Heterocycle Synthesis | Hydrazine (B178648), isothiocyanates, H₂SO₄, CS₂ | Triazoles, Thiadiazoles, Oxadiazoles | Conversion of the acetate moiety into diverse five-membered heterocycles. | researchgate.net |
Exploration of New Catalytic Applications
While often serving as a substrate, derivatives of this compound are now being explored for their potential in catalysis. The pyridine (B92270) nitrogen and the acetate group offer excellent coordination sites for metal centers, making them attractive as ligands in organometallic catalysts.
An emerging area is the use of 2-pyridylacetate as a ligand in electrocatalysis. A novel ruthenium(II) terpyridine-based complex, [RuCl(trpy)(acpy)] (where 'acpy' is 2-pyridylacetate), has been synthesized and studied for its ability to electrocatalytically reduce carbon dioxide (CO₂). osti.gov In electrochemical studies, the complex displayed catalytic activity for CO₂ reduction under anhydrous conditions. osti.gov This research opens the door for designing new catalysts based on the pyridylacetate framework for applications in sustainable chemistry and energy conversion. osti.gov The development of such catalysts leverages the electronic properties and structural versatility of the pyridylacetate ligand to mediate challenging chemical transformations.
Expansion of Medicinal Chemistry Utility
The pyridine ring is a well-established pharmacophore, and this compound provides a convenient starting point for accessing novel pyridine-containing drug candidates. beilstein-journals.org Future research will likely focus on using this building block to synthesize compounds with enhanced potency, selectivity, and pharmacokinetic profiles.
Recent studies have shown that products derived from the copper-catalyzed α-indolmethylation of 2-pyridylacetates exhibit antiproliferative activity against various cancer cell lines. researchgate.netwiley.com This highlights a direct pathway from a novel synthetic transformation of the parent molecule to a potential therapeutic application. researchgate.net Similarly, the development of methods for decarboxylative trifluoromethylthiolation is driven by the recognition that the trifluoromethylthio group can significantly improve the drug-like properties of bioactive molecules. beilstein-journals.org
The pyridylacetate scaffold is also integral to the synthesis of targeted therapies. For instance, ethyl 2-[6-(methylamino)-2-pyridyl]acetate, a close derivative, serves as a key intermediate in the synthesis of potent and selective dual inhibitors of αvβ3 and αvβ5 integrins, which are receptors involved in angiogenesis and tumor progression. acs.org This demonstrates the utility of the core structure in creating complex molecules designed to interact with specific biological targets. acs.org
| Derivative Type | Synthetic Origin | Biological Target/Activity | Therapeutic Potential | Reference |
|---|---|---|---|---|
| α-Indolyl-2-pyridylacetates | Copper-catalyzed α-indolmethylation | Antiproliferative activity against cancer cells | Oncology | researchgate.netwiley.com |
| Pyridyl-trifluoromethyl thioethers | Decarboxylative trifluoromethylthiolation | Improved pharmacokinetic properties (lipophilicity, stability) | General drug design | beilstein-journals.org |
| Substituted 2-pyridylacetate core | Multi-step synthesis | αvβ3/αvβ5 Integrin dual inhibitors | Anti-angiogenesis, Oncology | acs.org |
Advanced Computational Methodologies
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules like this compound. Future research will increasingly rely on these methods to guide synthetic efforts and rationalize experimental outcomes.
Computational studies are being employed to investigate reaction mechanisms and stereoselectivity. For example, computational analysis has been used in conjunction with experimental work to understand the reactivity and stereochemical outcome of reactions involving molecules prepared from this compound. researchgate.net
In the field of catalysis, computational methods are used to predict the electronic structure and properties of catalyst-ligand complexes. For the [RuCl(trpy)(acpy)] complex, calculations were performed to predict its UV-Vis electronic excitations, providing insight into its electrochemical behavior. osti.gov Such studies are crucial for the rational design of new catalysts with improved efficiency and selectivity. Basic computed data such as the Topological Polar Surface Area (TPSA) and partition coefficient (LogP) are also routinely calculated for derivatives to predict their physicochemical properties. chemscene.com
Q & A
Q. Methodological Answer :
- Synthetic Route : Typically synthesized via esterification of 2-pyridylacetic acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl). Alternative routes include transesterification or coupling reactions using activated esters .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) to isolate the product. Monitor purity via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
- Characterization : Confirm structure and purity using ¹H/¹³C NMR (pyridyl protons at δ ~8.5 ppm, methyl ester at δ ~3.7 ppm), FT-IR (ester C=O stretch ~1730 cm⁻¹), and HPLC-MS (m/z calculated for C₈H₉NO₂: 151.06; observed [M+H]⁺: 152.07) .
Basic: How should this compound be handled safely in laboratory settings?
Q. Safety Protocol :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .
- Spill Management : Absorb with inert material (e.g., vermiculite), collect in sealed containers, and dispose as hazardous organic waste .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with saline. Seek medical attention if irritation persists .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Q. Analytical Workflow :
- NMR Spectroscopy : Assign pyridyl ring protons (δ 7.2–8.5 ppm) and ester methyl group (δ 3.7 ppm). Use DEPT-135 to confirm CH₃ groups .
- Mass Spectrometry : ESI-MS in positive mode to verify molecular ion ([M+H]⁺ at m/z 152.07) and fragmentation patterns (e.g., loss of COOCH₃) .
- Elemental Analysis : Validate C, H, N composition (theoretical: C 63.57%, H 5.97%, N 9.27%) .
Advanced: How can researchers address batch-to-batch variability in this compound used in sensitive bioassays?
Q. Quality Control Strategies :
- Batch Consistency : Request peptide content analysis (via amino acid analysis or UV spectrophotometry) to standardize concentrations across batches .
- Impurity Profiling : Use HPLC-DAD to quantify residual solvents (e.g., methanol) or byproducts (e.g., unreacted 2-pyridylacetic acid). Limit impurities to <1% .
- Solubility Testing : Pre-dissolve in DMSO or ethanol at defined concentrations to ensure reproducibility in biological assays .
Advanced: What strategies are effective in resolving discrepancies in crystallographic data during structural analysis?
Q. Crystallography Best Practices :
- Refinement Tools : Use SHELXL for small-molecule refinement. Cross-validate with Olex2 or PLATON to check for missed symmetry or twinning .
- Data Validation : Apply R-factor convergence tests (R1 < 5%) and analyze residual electron density maps to identify disordered solvent molecules .
- Twinned Data : For cases of pseudo-merohedral twinning, use SHELXL’s TWIN/BASF commands to refine twin laws .
Advanced: How to design experiments to investigate the reactivity of the pyridyl and ester groups in this compound?
Q. Experimental Design Framework :
- Kinetic Studies : Monitor ester hydrolysis (e.g., in acidic/basic conditions) via ¹H NMR to track methyl ester depletion (δ 3.7 ppm) and carboxylic acid formation .
- Functionalization Reactions : React the pyridyl nitrogen with electrophiles (e.g., alkyl halides) under anhydrous conditions. Use LC-MS to identify N-alkylated products .
- Competitive Reactivity : Compare ester vs. pyridyl group reactivity in nucleophilic substitutions (e.g., with Grignard reagents) using GC-MS to quantify product ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
